molecular formula C6H6N2O B13019930 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B13019930
M. Wt: 122.12 g/mol
InChI Key: MKQPYWBSNNIQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile is an organic compound characterized by a pyrrole ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of pyrrole derivatives with suitable reagents to introduce the hydroxymethyl and nitrile groups. One common method is the reaction of 2-cyanopyrrole with formaldehyde under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 5-(Formyl)-1H-pyrrole-2-carbonitrile or 5-(Carboxyl)-1H-pyrrole-2-carbonitrile.

    Reduction: 5-(Hydroxymethyl)-1H-pyrrole-2-amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a furan ring instead of a pyrrole ring.

    5-(Formyl)-1H-pyrrole-2-carbonitrile: An oxidized derivative of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile.

    5-(Hydroxymethyl)-2-furancarboxylic acid: A compound with a similar hydroxymethyl group but a carboxyl group instead of a nitrile group.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl and a nitrile group on a pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,8-9H,4H2

InChI Key

MKQPYWBSNNIQRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)C#N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.